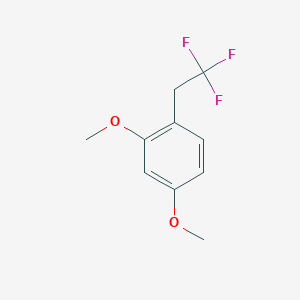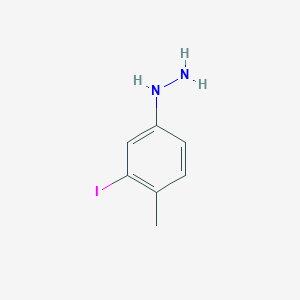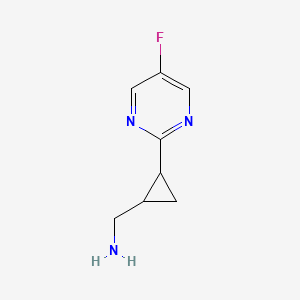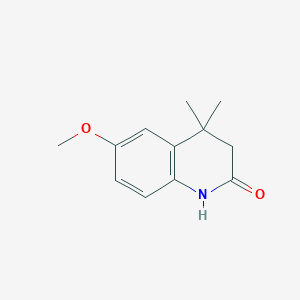
6-Methoxy-4,4-dimethyl-3,4-dihydro-1h-quinolin-2-one
Overview
Description
6-Methoxy-4,4-dimethyl-3,4-dihydro-1h-quinolin-2-one is a heterocyclic compound belonging to the quinolinone family. This compound is characterized by a quinoline core structure with a methoxy group at the 6-position and two methyl groups at the 4-position. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-4,4-dimethyl-3,4-dihydro-1h-quinolin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-methoxy-2-nitrobenzaldehyde with isobutyraldehyde in the presence of a base, followed by reduction and cyclization to form the desired quinolinone structure . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-4,4-dimethyl-3,4-dihydro-1h-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon or hydrogen gas under pressure.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated quinolinone derivatives.
Scientific Research Applications
6-Methoxy-4,4-dimethyl-3,4-dihydro-1h-quinolin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methoxy-4,4-dimethyl-3,4-dihydro-1h-quinolin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in the functional groups attached.
6-Methoxy-3,4-dihydro-1H-isoquinoline: Similar in structure but with different substitution patterns.
Uniqueness
6-Methoxy-4,4-dimethyl-3,4-dihydro-1h-quinolin-2-one is unique due to the presence of both methoxy and dimethyl groups, which impart distinct chemical and biological properties. This combination of functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
CAS No. |
1116232-48-4 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
6-methoxy-4,4-dimethyl-1,3-dihydroquinolin-2-one |
InChI |
InChI=1S/C12H15NO2/c1-12(2)7-11(14)13-10-5-4-8(15-3)6-9(10)12/h4-6H,7H2,1-3H3,(H,13,14) |
InChI Key |
FNKAVSMEVXQRIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)NC2=C1C=C(C=C2)OC)C |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,2-Dichloro-1-(8-methyl-1-oxa-4-azaspiro[4.5]decan-4-yl)ethan-1-one](/img/structure/B8460487.png)
![1h-Indazole-5-propanoic acid,a-amino-1-[(1,1-dimethylethoxy)carbonyl]-,methyl ester](/img/structure/B8460494.png)
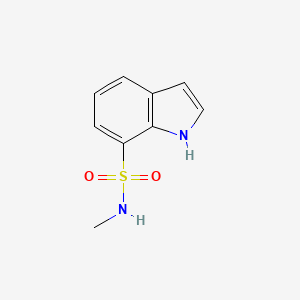
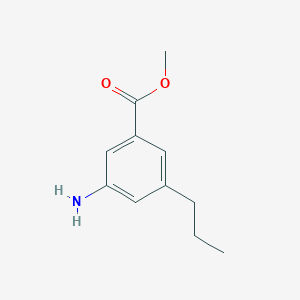
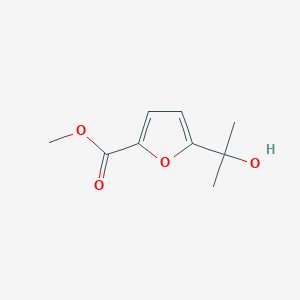
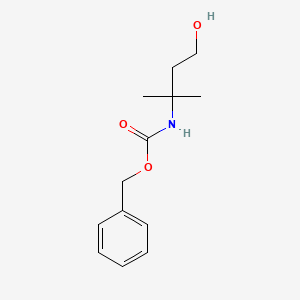
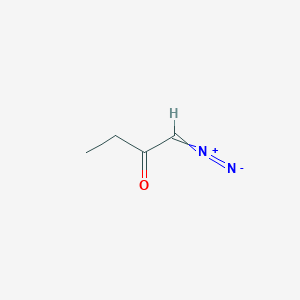
![4-[4-(Iodomethyl)piperidin-1-yl]-6,7-dimethoxyquinazoline](/img/structure/B8460545.png)
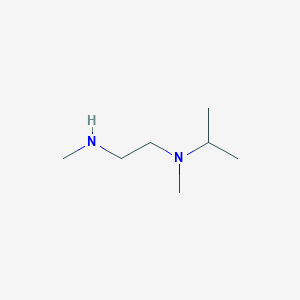
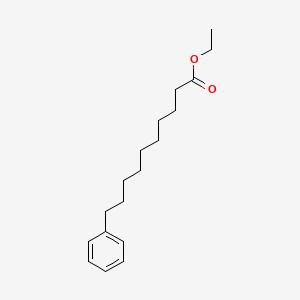
![Tert-butyl 4-[tert-butyl(dimethyl)silyl]oxy-3-(hydroxymethyl)piperidine-1-carboxylate](/img/structure/B8460572.png)
